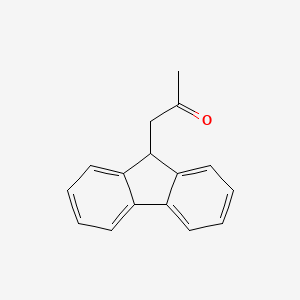![molecular formula C8H11NO2 B13542861 4-[(1R)-1-aminoethyl]benzene-1,3-diol CAS No. 1228571-73-0](/img/structure/B13542861.png)
4-[(1R)-1-aminoethyl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1R)-1-aminoethyl]benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes an aminoethyl group, making it a unique derivative of resorcinol (benzene-1,3-diol).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with resorcinol (benzene-1,3-diol).
Amination: The introduction of the aminoethyl group can be achieved through a reductive amination process. This involves the reaction of resorcinol with an appropriate aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
4-[(1R)-1-aminoethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Nitro, sulfo, and halogenated derivatives
科学研究应用
4-[(1R)-1-aminoethyl]benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(1R)-1-aminoethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Signal Transduction: The aminoethyl group may interact with receptors and signaling molecules, modulating cellular responses.
相似化合物的比较
4-[(1R)-1-aminoethyl]benzene-1,3-diol can be compared with other dihydroxybenzenes:
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups in the para position.
Resorcinol (benzene-1,3-diol): The parent compound with hydroxyl groups in the meta position.
Uniqueness
The presence of the aminoethyl group in this compound distinguishes it from other dihydroxybenzenes, providing unique chemical reactivity and biological activity.
属性
CAS 编号 |
1228571-73-0 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminoethyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m1/s1 |
InChI 键 |
LZCUUHPBCGKQAH-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=C(C=C(C=C1)O)O)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



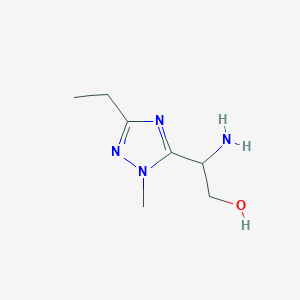
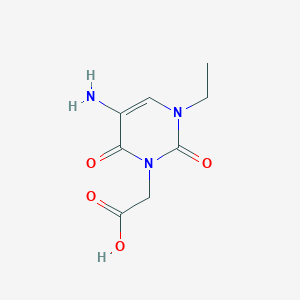


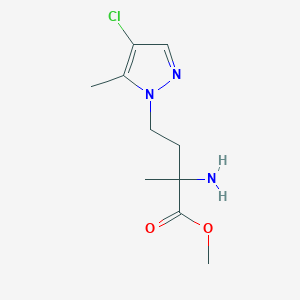
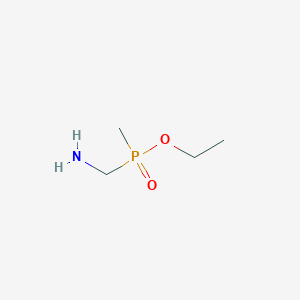
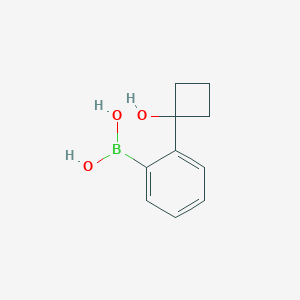
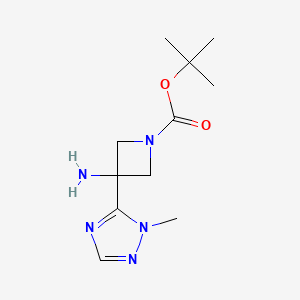
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
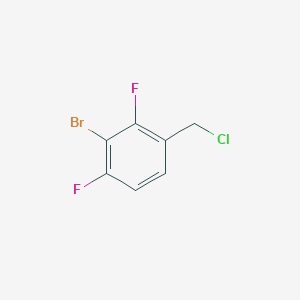
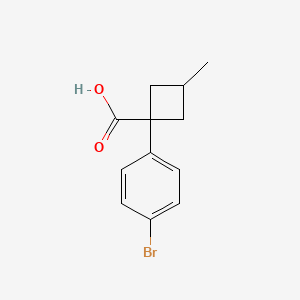
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
